molecular formula C8H8BrNO3 B8287220 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol

7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol

Cat. No. B8287220
M. Wt: 246.06 g/mol
InChI Key: HPHLNZZOHPOLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07081453B2

Procedure details

Bromine (0.009 mol) was added dropwise to a solution of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol (0.009 mol) in DCM (100 ml) and Na2CO3 saturated solution (50 ml), stirred at room temperature. The reaction mixture was stirred for 16 hours at room temperature. More bromine (0.009 mol) was added and the reaction mixture was stirred for 3 more days at room temperature. A few drops of Na2SO3 were added and the mixture was stirred for 15 minutes. The separated organic layer was dried, filtered and the solvent evaporated. The residue was purified by short open column chromatography over silica gel (eluent: CH2Cl2/CH3OH 100/0; 98/2). The desired fractions were collected and the solvent was evaporated, yielding 0.9 g of 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-3-methanol (intermediate 35).
Quantity
0.009 mol
Type
reactant
Reaction Step One
Quantity
0.009 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.009 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[O:3]1[C:12]2[C:7](=[N:8][CH:9]=[CH:10][CH:11]=2)[O:6][CH:5]([CH2:13][OH:14])[CH2:4]1>C(Cl)Cl.C([O-])([O-])=O.[Na+].[Na+].[O-]S([O-])=O.[Na+].[Na+]>[Br:1][C:10]1[CH:11]=[C:12]2[O:3][CH2:4][CH:5]([CH2:13][OH:14])[O:6][C:7]2=[N:8][CH:9]=1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
0.009 mol
Type
reactant
Smiles
BrBr
Name
Quantity
0.009 mol
Type
reactant
Smiles
O1CC(OC2=NC=CC=C21)CO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0.009 mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-]S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 hours at room temperature
Duration
16 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 3 more days at room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The separated organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by short open column chromatography over silica gel (eluent: CH2Cl2/CH3OH 100/0; 98/2)
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)OC(CO2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.